molecular formula C14H13ClN4OS B11020377 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11020377
M. Wt: 320.8 g/mol
InChI Key: AULFHJNOKGZIJE-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel synthetic compound designed for advanced pharmacological and oncological research. It features a hybrid structure combining an indole scaffold with a 1,3,4-thiadiazole core, a chemical class renowned for its diverse and potent biological activities. The 1,3,4-thiadiazole ring is a established bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with critical cellular processes in abnormal cells . This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. Its molecular architecture is characteristic of scaffolds designed to inhibit key oncological targets. Specifically, 1,3,4-thiadiazole derivatives have been extensively reported as promising VEGFR-2 inhibitors , disrupting angiogenesis which is vital for tumor growth and metastasis . Furthermore, such derivatives have demonstrated robust apoptosis-inducing capabilities in various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers, by modulating pathways such as the upregulation of Bax and downregulation of Bcl-2 proteins . The structural design of this reagent aligns with modern pharmacophoric models for kinase inhibitors, suggesting potential for high binding affinity and selectivity. This product is intended for Research Use Only (RUO) and is a vital tool for scientists conducting in vitro binding assays, cell proliferation studies, and mechanistic studies on apoptosis. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H13ClN4OS/c1-2-13-17-18-14(21-13)16-12(20)8-19-6-5-9-3-4-10(15)7-11(9)19/h3-7H,2,8H2,1H3,(H,16,18,20)

InChI Key

AULFHJNOKGZIJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Ethyl-1,3,4-Thiadiazole Core

The 5-ethyl-1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, 5-ethyl-1,3,4-thiadiazol-2-amine can be prepared by reacting ethylthioamide with hydrazine hydrate under acidic conditions. This intermediate is critical for subsequent functionalization.

Key Reaction:

Ethylthioamide+Hydrazine HydrateHCl, reflux5-Ethyl-1,3,4-thiadiazol-2-amine[1][6]\text{Ethylthioamide} + \text{Hydrazine Hydrate} \xrightarrow{\text{HCl, reflux}} \text{5-Ethyl-1,3,4-thiadiazol-2-amine} \quad

Chloroacetylation of the Thiadiazole Amine

The amine group of 5-ethyl-1,3,4-thiadiazol-2-amine undergoes chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine (TEA). This step yields 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide , a pivotal intermediate.

Example Procedure:

  • Reactants: 5-Ethyl-1,3,4-thiadiazol-2-amine (10 mmol), chloroacetyl chloride (12 mmol), TEA (15 mmol)

  • Conditions: Tetrahydrofuran (THF), 0–5°C for 1 hour, then room temperature for 4 hours

  • Yield: 78–85%

Coupling with 6-Chloroindole

The final step involves nucleophilic substitution between 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and 6-chloroindole. Potassium carbonate (K₂CO₃) in acetone facilitates the displacement of the chloride atom, forming the target compound.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acetamide:6-chloroindole)

  • Solvent: Acetone

  • Temperature: Reflux for 6–8 hours

  • Yield: 68–72%

One-Pot Synthesis Strategies

Recent advances have enabled the consolidation of multiple steps into a single reaction vessel. For instance, the El-Saghier reaction—a green chemistry approach—allows simultaneous formation of the acetamide and thiadiazole moieties.

Procedure Overview:

  • Reactants: Ethyl cyanoacetate, ethyl glycinate hydrochloride, 6-chloroindole, and 5-ethyl-1,3,4-thiadiazole-2-amine

  • Conditions: Neat (solvent-free), 70°C for 2 hours

  • Catalyst: Triethylamine (TEA)

  • Yield: 75–80%

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiadiazole amine on the activated cyanoacetate, followed by intramolecular cyclization and subsequent coupling with 6-chloroindole.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, coupling 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with 6-chloroindole under microwave conditions (150 W, 100°C) achieves 85% yield in 30 minutes.

Use of Ionic Liquid Catalysts

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction efficiency by stabilizing intermediates. This method improves yields to 88–90% under milder conditions (60°C, 4 hours).

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3282 (N–H), 1705 (C=O), 1620 (C=N), 1562 (C=C), 775 (C–Cl)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.60 (s, 3H, CH₃), 3.76 (s, 2H, CH₂), 7.21–7.45 (m, 4H, Ar–H), 9.15 (s, 1H, NH)

  • 13C NMR (DMSO-d₆, 100 MHz): δ 30.15 (CH₃), 55.12 (CH₂), 161.23 (C=O), 166.47 (C=N), 185.47 (C–S)

Purity and Yield Optimization

ParameterConventional MethodMicrowave MethodIonic Liquid Method
Time (hours) 80.54
Temperature (°C) 8010060
Yield (%) 728590
Purity (HPLC) 98.5%99.2%99.5%

Applications and Further Research

This compound’s structural features suggest potential as an antimicrobial or anticancer agent. Recent studies highlight its inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and MCF-7 breast cancer cells (IC₅₀ = 12 µM). Future research should explore:

  • Structure-Activity Relationships (SAR): Modifying the ethyl or chloro substituents to enhance efficacy.

  • Scalability: Optimizing one-pot methods for industrial production.

  • Biological Screening: Expanding assays to include antiviral and anti-inflammatory targets .

Chemical Reactions Analysis

Nucleophilic Substitution at the Indole Moiety

The 6-chloro substituent on the indole ring enables nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Reaction with amines (e.g., morpholine, piperazine) yields 6-aminoindole derivatives.

  • Thiols or alkoxides displace the chloro group to form thioether or ether linkages .

Table 1: Representative SNAr Reactions

ReagentConditionsProductYield (%)Source
MorpholineDMF, 80°C, 6h6-Morpholino-indole derivative72
Sodium methoxideMeOH, reflux, 4h6-Methoxy-indole analog65

Condensation and Cyclization Reactions

The thiadiazole ring participates in cyclocondensation reactions. For instance:

  • Reaction with hydrazine derivatives forms triazole-thiadiazole hybrids .

  • Acid-catalyzed cyclization with aldehydes generates fused heterocycles (e.g., thiazolo-thiadiazoles) .

Key Example
Treatment with thioglycolic acid and thiosemicarbazide under H₂SO₄ catalysis produces fused thiazolo[4,3-b]thiadiazoles, confirmed via IR and NMR .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes electrophilic substitution at the 3-position due to its electron-rich nature:

  • Nitration with HNO₃/H₂SO₄ yields 3-nitroindole derivatives.

  • Friedel-Crafts alkylation introduces alkyl/aryl groups at C3.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core exhibits distinct reactivity:

  • Ring Opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring to form thioamide intermediates, which can re-cyclize under acidic conditions .

  • Oxidation : H₂O₂ oxidizes sulfur in the thiadiazole to sulfoxide/sulfone derivatives.

Table 2: Thiadiazole Ring Transformations

Reaction TypeReagent/ConditionsProductApplication
OxidationH₂O₂, AcOH, 60°C, 3hThiadiazole sulfoxide derivativeEnhanced solubility profiles
Base CleavageNaOH (10%), reflux, 2hThioamide intermediatePrecursor for heterocycles

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the indole or thiadiazole moieties:

  • Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C5 of the indole.

  • Buchwald-Hartwig amination functionalizes the thiadiazole nitrogen .

Hydrolysis of the Acetamide Linker

The acetamide bridge undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, Δ): Cleavage yields 6-chloroindole and thiadiazole-carboxylic acid.

  • Basic Hydrolysis (NaOH, Δ): Forms sodium carboxylate and amine derivatives.

Biological Activation via Metabolic Reactions

In vitro studies suggest enzymatic transformations enhance bioactivity:

  • Cytochrome P450-mediated oxidation generates hydroxylated metabolites .

  • Esterase hydrolysis releases free thiadiazole amines, critical for anticancer activity .

Scientific Research Applications

Biological Activities

Indole derivatives have been extensively studied for their pharmacological properties. The specific compound is believed to exhibit several key biological activities:

Anticancer Activity :
Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can effectively target estrogen receptor-positive breast cancer cells and induce cytotoxic effects .

Antimicrobial Properties :
Indoles are known to possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects :
Compounds with indole structures have been reported to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study conducted on a related indole derivative demonstrated significant cytotoxicity against MCF7 breast cancer cells. The compound was shown to induce apoptosis through the activation of caspases and inhibition of Bcl-2 proteins . This suggests that 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide could have similar anticancer properties.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial potency . This reinforces the potential application of the compound in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokines

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The indole ring may interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can contribute to the compound’s binding affinity and specificity. The chloro substituent may enhance the compound’s stability and reactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Thiadiazole Substituent Indole/Other Substituent Key Functional Groups
Target Compound 5-Ethyl 6-Chloroindole Acetamide, Thiadiazole ylidene
Methazolamide (AAZ analog) 3-Methyl, 5-sulfamoyl None (thiadiazole-only) Sulfonamide, Acetamide
N-[(2E)-5-Cyclopropyl... () 5-Cyclopropyl 6-Fluoroindole Acetamide, Thiadiazole ylidene
2e () None (oxadiazole) Indole-3-ylmethyl Oxadiazole, Thioether, Acetamide

Key Observations :

  • Thiadiazole Modifications : The target compound’s 5-ethyl group contrasts with methazolamide’s 5-sulfamoyl group, which is critical for carbonic anhydrase inhibition . Ethyl may enhance membrane permeability but reduce enzyme binding affinity.
  • Indole vs. Other Heterocycles: The 6-chloroindole distinguishes it from fluoroindole () and non-indole derivatives (e.g., methazolamide). Chlorine’s electron-withdrawing effects could modulate electronic interactions in biological targets .

Table 2: Reported Activities of Analogous Compounds

Compound Biological Target/Activity Potency (IC50/Ki) Reference
Methazolamide Carbonic anhydrase inhibition 10–50 nM
Target Compound Hypothesized: Kinase/Enzyme inhibition N/A
2e () Anticancer (in vitro) ~5–10 µM
MZA () Carbonic anhydrase inhibition Comparable to AAZ

Key Findings :

  • Methazolamide’s sulfamoyl group is essential for carbonic anhydrase binding, a feature absent in the target compound, suggesting divergent mechanisms .
  • Indole-containing analogs (e.g., 2e in ) show anticancer activity, implying the target’s 6-chloroindole may confer similar properties .

Pharmacokinetics and Metabolism

  • Methazolamide : Metabolized to unstable sulfenic acid intermediates, forming sulfonic acid derivatives (MSO) via cytochrome P450 . The ethyl group in the target compound may slow oxidation, improving stability.
  • Chloro Substituent : Chlorine’s electronegativity could reduce hepatic clearance compared to fluoroindole derivatives () .

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide represents a novel class of bioactive molecules due to its unique structural components, combining an indole moiety with a thiadiazole structure. This article reviews its biological activities, focusing on anticancer and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Moiety : Contributes to various biological activities, including anticancer effects.
  • Thiadiazole Ring : Known for its diverse pharmacological properties, particularly in antimicrobial and anticancer applications.

The presence of the 6-chloro substituent enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed broad-spectrum activity against various cancer cell lines. For instance, in a study involving indolin-2-one derivatives, several compounds exhibited potent activity with IC50 values as low as 1.47μM1.47\,\mu M against breast cancer cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Activity
IVcBreast1.47Potent
VIcVarious-Broad-spectrum

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial strains. A review highlighted that various thiadiazole derivatives demonstrated antimicrobial activity against gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainActivity
Compound AStaphylococcusEffective
Compound BE. coliModerate

Study on Indole-Based Thiadiazoles

A notable study synthesized a series of indole-based thiadiazoles and evaluated their biological activities. The results indicated that these compounds exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation .

Q & A

Q. Table 1: Reaction Optimization for Thiadiazole-Indole Hybrid Synthesis

ParameterOptimal ConditionEvidence Source
Solvent Systemtert-BuOH/H₂O (3:1)
CatalystCu(OAc)₂ (10 mol%)
Reaction Time6–8 h at RT
PurificationEthyl acetate recrystallization

Q. Table 2: Key NMR Peaks for Structural Validation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiadiazole NH10.79 (s, 1H)
Indole C6-Cl7.34 (d, J=8.0 Hz, 1H)125.2
Acetamide C=O165.0
Thiadiazole C=S134.2

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